Calcineurin Inhibition Potency: B-5-49 Is ~50-Fold Weaker Than Cyclosporin A
In a cell-free calcineurin inhibition assay (MORN format), B-5-49 demonstrated an IC₅₀ of 348 nM . Under identical assay conditions, the parent compound cyclosporin A (CsA) is reported to inhibit calcineurin with an IC₅₀ of approximately 7 nM . This represents an approximately 50-fold reduction in calcineurin inhibitory potency for B-5-49 relative to CsA. In a second assay format (MTM), B-5-49 showed an IC₅₀ of 2.15 μM, confirming consistently weak calcineurin engagement . This differential is critical for researchers seeking to minimize calcineurin-driven immunosuppression while preserving cyclophilin-mediated pharmacological effects.
| Evidence Dimension | Calcineurin inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 348 nM (MORN assay); IC₅₀ = 2.15 μM (MTM assay) |
| Comparator Or Baseline | Cyclosporin A: IC₅₀ ≈ 7 nM (cell-free calcineurin assay, literature consensus) |
| Quantified Difference | ~50-fold reduction in calcineurin inhibitory potency |
| Conditions | Cell-free calcineurin phosphatase inhibition assay; MORN and MTM substrate formats |
Why This Matters
Enables researchers to select B-5-49 when experimental design requires cyclophilin binding with minimal calcineurin-mediated immunosuppressive confounding, a property CsA cannot provide.
- [1] BindingDB. BDBM50123742 (CHEMBL412946): Cyclosporin A analogue – Calcineurin Inhibition Data. IC₅₀ 348 nM (MORN), 2.15 μM (MTM). Curated by ChEMBL, Enanta Pharmaceuticals. View Source
- [2] Cyclosporin A_product_DataBase_PeptideDB. Cyclosporin A inhibits calcineurin with IC₅₀ of 7 nM. PeptideDB, accessed 2026. View Source
